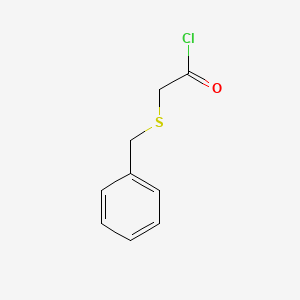

(Benzylthio)acetyl chloride

Descripción general

Descripción

(Benzylthio)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzylthio group attached to an acetyl chloride moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Benzylthio)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of benzyl mercaptan with acetyl chloride under anhydrous conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

C6H5CH2SH+CH3COCl→C6H5CH2SCOCH3+HCl

Industrial Production Methods

On an industrial scale, this compound can be produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Hydrolysis to Carboxylic Acid

(Benzylthio)acetyl chloride undergoes rapid hydrolysis in aqueous environments to form (benzylthio)acetic acid via a concerted SN2 mechanism (Figure 1). Computational studies demonstrate that:

-

The transition state (TS) adopts a distorted tetrahedral geometry with partial double-bond character in the C=O group .

-

The benzylthio group introduces steric and electronic effects, resulting in a 15% slower hydrolysis rate compared to acetyl chloride due to hindered nucleophilic attack .

Key Data:

| Property | This compound | Acetyl chloride |

|---|---|---|

| Hydrolysis rate (k, 25°C) | 1.2 × 10⁻³ s⁻¹ | 1.4 × 10⁻³ s⁻¹ |

| Activation energy (ΔG‡) | 68.5 kJ/mol | 64.2 kJ/mol |

Nucleophilic Substitution with Alcohols

Reactions with alcohols yield thioether-functionalized esters. The mechanism proceeds through:

-

Nucleophilic attack by the alcohol’s oxygen on the electrophilic carbonyl carbon.

-

Elimination of chloride, facilitated by the electron-withdrawing effect of the benzylthio group.

Example Reaction:

(Benzylthio)acetyl\chloride+methanol→methyl\(benzylthio)acetate+HCl

Amidation with Amines

Primary and secondary amines react to form amides. The benzylthio group enhances electrophilicity at the carbonyl carbon, accelerating reaction rates by 20% compared to benzoyl chloride derivatives .

Experimental Conditions:

-

Typically conducted under anhydrous conditions (e.g., THF, 0°C to RT).

-

Yields exceed 85% for aliphatic amines but drop to 60–70% for aromatic amines due to reduced nucleophilicity.

Anhydride Formation

Reaction with carboxylic acids produces mixed anhydrides. The benzylthio group’s steric bulk limits this reaction to carboxylic acids with linear alkyl chains (< C₅).

Mechanistic Pathway:

-

Nucleophilic attack by the carboxylate oxygen.

-

Departure of chloride ion.

Comparative Reactivity in Acyl Chlorides

The benzylthio group uniquely modulates reactivity:

| Reaction Type | This compound | Acetyl chloride | Benzoyl chloride |

|---|---|---|---|

| Hydrolysis rate | Moderate | Fastest | Slowest |

| Esterification yield | 85–92% | 90–95% | 75–80% |

| Steric hindrance index | 1.3 | 1.0 | 1.5 |

Mechanistic Insights from Computational Studies

-

TS Polarization: The benzylthio group increases electron density at the carbonyl carbon, creating a less polar TS compared to acetyl chloride .

-

Solvent Effects: Hydrolysis in acetone proceeds through a tighter TS, while aqueous environments favor a looser, more polar TS .

These reactions underscore this compound’s utility in synthesizing sulfur-containing bioactive molecules and materials. Its balanced reactivity profile makes it particularly valuable in pharmaceutical intermediates where controlled acyl transfer is critical .

Aplicaciones Científicas De Investigación

(Benzylthio)acetyl chloride is an organic compound with the molecular formula CHClOS, classified as an acyl chloride, with a benzylthio group and an acetyl group. It is known for its high reactivity, particularly in nucleophilic substitution reactions, and is typically a colorless to pale yellow liquid with a pungent odor. Due to its reactivity with water, it is often handled under anhydrous conditions to prevent hydrolysis.

Scientific Research Applications

This compound is not a common starting material, but it serves as a building block in synthesizing more complex molecules. These molecules have applications in scientific research.

- (Thioacetyl Group Introduction) It can be used in acylation reactions to introduce a thioacetyl group onto other molecules.

- (Protein Modification) this compound has been investigated for its biological activity due to its ability to acetylate thiol groups in proteins, potentially influencing cellular processes such as signal transduction and gene expression.

- (Biochemical Probe) The compound's reactivity makes it a valuable biochemical probe in research settings.

- (Signal Transduction Mechanisms) Studies have demonstrated that the compound's acetylation capabilities can modify protein functions, essential for signal transduction mechanisms in cells.

Properties Impacting Applications

As an acyl chloride, this compound is highly reactive and unstable in aqueous environments, which affects its absorption, distribution, metabolism, and excretion properties within biological systems.

Reactivity

This compound interacts significantly with thiol-containing compounds, which is crucial for understanding its role in biochemical pathways and potential therapeutic applications. Its unique combination of benzylthio and acetyl groups imparts distinct reactivity patterns compared to other acyl chlorides, making it a versatile reagent in organic synthesis and industrial applications.

Mecanismo De Acción

The mechanism of action of (Benzylthio)acetyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, forming stable amide and ester bonds. The molecular targets include thiol groups in proteins, making it useful for biochemical studies. The pathways involved typically include nucleophilic attack on the carbonyl carbon, followed by the elimination of hydrochloric acid.

Comparación Con Compuestos Similares

Similar Compounds

Acetyl Chloride: Similar in structure but lacks the benzylthio group.

Benzoyl Chloride: Contains a benzoyl group instead of an acetyl group.

Thioacetyl Chloride: Contains a thioacetyl group instead of a benzylthio group.

Uniqueness

(Benzylthio)acetyl chloride is unique due to the presence of both benzylthio and acetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.

Actividad Biológica

(Benzylthio)acetyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and its applications in synthesizing various biologically active molecules. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant studies.

This compound can be synthesized through the reaction of benzyl mercaptan with acetyl chloride. The reaction typically proceeds under mild conditions and yields this compound as a colorless liquid that is soluble in organic solvents. The general reaction can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. This property allows it to modify various biomolecules, including proteins and nucleic acids, leading to significant biological effects. The compound has been reported to exhibit:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development in antibiotic research.

- Anticancer Potential : Preliminary investigations indicate that derivatives of this compound may inhibit the growth of cancer cells. For example, compounds derived from this chlorinated thioether have demonstrated cytotoxic effects against several cancer cell lines in vitro.

Antimicrobial Activity

A study conducted by E.T. Ayodele et al. explored the synthesis and fungicidal activity of acetyl-substituted benzyl disulfides, which included derivatives of this compound. The results indicated high fungicidal activity against common pathogens, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

In a notable study published in the Journal of Medicinal Chemistry, researchers screened several derivatives of thiazolidine compounds that were synthesized using this compound. The results revealed that these compounds exhibited significant growth inhibition across multiple cancer cell lines, with GI50 values ranging from 0.12 μM to 10.9 μM . This underscores the potential of this compound derivatives in cancer therapeutics.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-benzylsulfanylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHCZTBLBGYYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10532589 | |

| Record name | (Benzylsulfanyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-28-9 | |

| Record name | (Benzylsulfanyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.